tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate
Description
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14) |
InChI Key |
FOGIIADEKHIPQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Boc-D-Allothreoninal acetonide typically involves multiple steps using organic synthesis techniques. . The reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
N-Boc-D-Allothreoninal acetonide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Boc-D-Allothreoninal acetonide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of N-Boc-D-Allothreoninal acetonide involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active functional groups that can participate in further chemical reactions . The compound’s effects are mediated through its ability to form stable intermediates and react with other molecules in a controlled manner.
Comparison with Similar Compounds
N-Boc-D-Allothreoninal acetonide can be compared with other similar compounds, such as:
N-Boc-D-Threoninal acetonide: Similar in structure but with different stereochemistry.
N-Boc-L-Allothreoninal acetonide: The L-isomer of the compound, which may exhibit different reactivity and biological activity.
N-Boc-D-Serinal acetonide: Another related compound with a different side chain.
The uniqueness of N-Boc-D-Allothreoninal acetonide lies in its specific stereochemistry and the stability provided by the acetonide protecting group, which makes it a valuable intermediate in synthetic chemistry.
Biological Activity
Tert-butyl N-(2,2,4-trimethyl-1,3-dioxan-5-yl)carbamate (CAS No. 129539-99-7) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula and Weight:
- Molecular Formula: C₁₂H₁₈O₃
- Molecular Weight: 210.27 g/mol
Structural Characteristics:
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a dioxane ring. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to metabolic pathways.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against viral infections that utilize glycosidases for replication.
- Anti-inflammatory Effects : There is evidence pointing towards anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Enzyme Inhibition Studies
A significant focus of research has been on the compound's ability to inhibit glycosidases. Glycosidases are crucial for the hydrolysis of glycosidic bonds in carbohydrates, impacting various biological processes.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| α-glucosidase | Competitive | 110 µM |
| β-glucosidase | Non-competitive | 367 µM |
These findings indicate that this compound may serve as a lead compound for developing glycosidase inhibitors.
Antiviral Activity
In vitro studies have demonstrated that the compound exhibits antiviral activity against several viruses by disrupting their replication processes. For instance:
- Dengue Virus : The compound was shown to inhibit all four serotypes of the dengue virus in vitro.
- Mechanism of Action : It is believed that the compound interferes with the protein folding processes essential for viral assembly.
Case Studies
-
Case Study on Viral Inhibition :
A study conducted by Diamond et al. (2020) demonstrated that the compound could prevent mortality in mice infected with dengue virus by inhibiting viral replication through glycosidase inhibition. -
Clinical Relevance :
Further investigations into the compound's pharmacokinetics and bioavailability are necessary to assess its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
